1-Methylnaphthalene-d10
Overview
Description
1-Methylnaphthalene-d10 is an organic compound with the formula C10D7CD3 . It is a colorless liquid and is a PAH derived from coal tar . It is also present in cigarette smoke, wood smoke, tar, and asphalt .
Synthesis Analysis
1-Methylnaphthalene-d10 is used as an important intermediate in organic synthesis . It is used as a starting material of surfactant, water reducer, dispersant, and drugs . Further, it is employed in the preparation of 1-methylnaphthalene-d10 using deuterium oxide, sodium deuteroxide .Molecular Structure Analysis
The molecular formula of 1-Methylnaphthalene-d10 is C10D7CD3 . The molecular weight is 152.26 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
1-Methylnaphthalene is known to form radical anion salts such as sodium 1-methylnaphthalene with alkali metals . Compared to its structural analog sodium naphthalene, sodium 1-methylnaphthalene is more soluble, which is useful for low-temperature reductions .Physical And Chemical Properties Analysis
1-Methylnaphthalene-d10 is a liquid with a density of 1.070 g/mL at 25 °C . It has a refractive index of n20/D 1.614 (lit.) and a boiling point of 240-243 °C (lit.) .Scientific Research Applications
Application 1: Reference Fuel
- Summary of the Application : 1-Methylnaphthalene is used as a reference fuel. It defines the lower (zero) reference point of cetane number, a measure of diesel fuel ignition quality .
- Results or Outcomes : The use of 1-Methylnaphthalene as a reference has helped standardize the measurement of ignition quality in diesel fuels .
Application 2: Organic Synthesis Intermediate
- Summary of the Application : 1-Methylnaphthalene is used as an important intermediate in organic synthesis .
- Methods of Application or Experimental Procedures : It is used as a starting material for the synthesis of various compounds, including surfactants, water reducers, dispersants, and drugs .
Application 3: Radical Anion Salts Formation
- Summary of the Application : 1-Methylnaphthalene forms radical anion salts such as sodium 1-methylnaphthalene with alkali metals .
- Methods of Application or Experimental Procedures : This involves the reaction of 1-Methylnaphthalene with alkali metals to form radical anion salts .
- Results or Outcomes : Sodium 1-methylnaphthalene is more soluble than its structural analog sodium naphthalene, which is useful for low-temperature reductions .
Application 4: Presence in Cigarette Smoke
- Summary of the Application : 1-Methylnaphthalene is present in cigarette smoke, wood smoke, tar, and asphalt .
- Methods of Application or Experimental Procedures : This involves the analysis of the mentioned substances for the presence of 1-Methylnaphthalene .
- Results or Outcomes : The presence of 1-Methylnaphthalene in these substances contributes to their overall chemical composition and potential health effects .
Application 5: Preparation of Deuterated Compounds
- Summary of the Application : 1-Methylnaphthalene can be used in the preparation of deuterated compounds, such as 1-Methylnaphthalene-d10 .
- Methods of Application or Experimental Procedures : This involves the reaction of 1-Methylnaphthalene with deuterium oxide and sodium deuteroxide .
- Results or Outcomes : The outcome is the formation of 1-Methylnaphthalene-d10, a deuterated version of 1-Methylnaphthalene .
Application 6: Presence in Environmental Samples
- Summary of the Application : 1-Methylnaphthalene is often found in environmental samples, such as air, water, and soil, due to its presence in coal tar, cigarette smoke, wood smoke, tar, and asphalt .
- Methods of Application or Experimental Procedures : This involves the collection and analysis of environmental samples for the presence of 1-Methylnaphthalene .
- Results or Outcomes : The presence of 1-Methylnaphthalene in these samples can provide information about environmental pollution and potential health risks .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYECUOLPXSFR-UZHHFJDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480545 | |
Record name | 1-Methylnaphthalene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylnaphthalene-d10 | |
CAS RN |
38072-94-5 | |
Record name | 8-(Methyl-d3)naphthalene-1,2,3,4,5,6,7-d7 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38072-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylnaphthalene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38072-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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